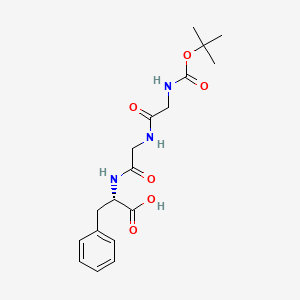
N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The synthesis of this compound involves the reaction of L-phenylalanine methylester with triethylamine and Boc anhydride in methanol .Molecular Structure Analysis
The molecular formula of “this compound” is C14H19NO4 . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The heat capacities of this compound were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Future research could focus on developing more efficient methods for the addition and removal of the Boc group, as well as exploring its use in the synthesis of other complex organic compounds.
Eigenschaften
CAS-Nummer |
39621-73-3 |
|---|---|
Molekularformel |
C18H25N3O6 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)20-10-14(22)19-11-15(23)21-13(16(24)25)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t13-/m0/s1 |
InChI-Schlüssel |
ZNKXERAHRITSBL-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


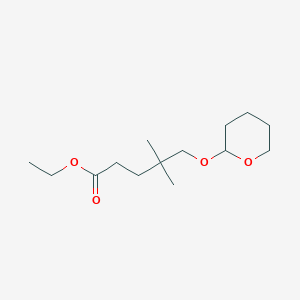
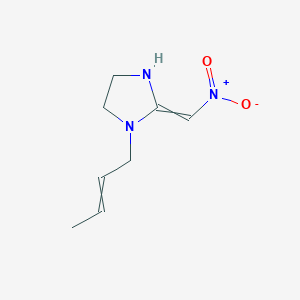
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)

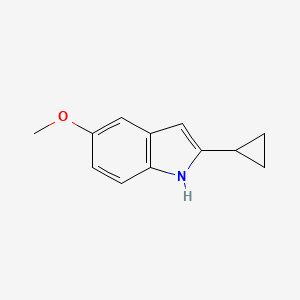
![5-({[tert-butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone](/img/structure/B8576013.png)

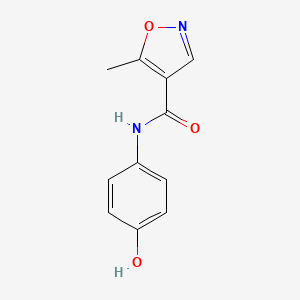
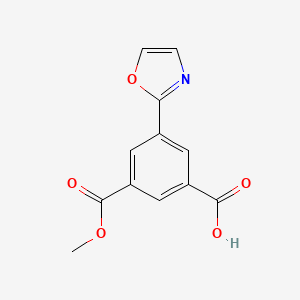
![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)
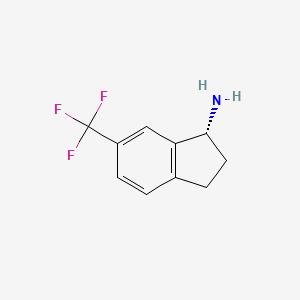

![[1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B8576084.png)

